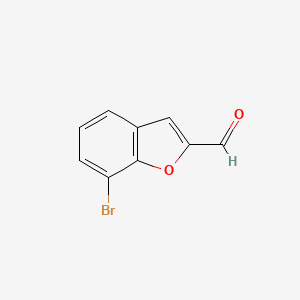

7-BROMO-1-BENZOFURAN-2-CARBALDEHYDE

Description

7-Bromo-1-benzofuran-2-carbaldehyde (CAS: Not explicitly provided in evidence) is a brominated benzofuran derivative featuring an aldehyde functional group at the 2-position and a bromine substituent at the 7-position of the fused aromatic ring system. The aldehyde group serves as a versatile intermediate for further functionalization, enabling applications in drug synthesis and material science.

Properties

IUPAC Name |

7-bromo-1-benzofuran-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-8-3-1-2-6-4-7(5-11)12-9(6)8/h1-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULNDAYYMFZCYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184915-60-3 | |

| Record name | 7-bromo-1-benzofuran-2-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1-benzofuran-2-carbaldehyde typically involves the bromination of benzofuran derivatives. One common method includes the bromination of 1-benzofuran-2-carbaldehyde using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions . This reaction yields the desired brominated product with high specificity.

Industrial Production Methods

Industrial production of 7-bromo-1-benzofuran-2-carbaldehyde may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-benzofuran-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in an alcoholic solvent.

Major Products Formed

Substitution: Formation of 7-substituted benzofuran derivatives.

Oxidation: Formation of 7-bromo-1-benzofuran-2-carboxylic acid.

Reduction: Formation of 7-bromo-1-benzofuran-2-methanol.

Scientific Research Applications

7-Bromo-1-benzofuran-2-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Explored for its potential as a lead compound in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-bromo-1-benzofuran-2-carbaldehyde is largely dependent on its chemical structure. The bromine atom and the aldehyde group play crucial roles in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Positional Isomers: 5-Bromo vs. 7-Bromo Derivatives

The position of bromine significantly influences physicochemical and biological properties:

- 5-Bromo-1-benzofuran-2-carbaldehyde (CAS: 23145-16-6): This positional isomer exhibits distinct electronic effects due to the bromine’s proximity to the aldehyde group.

- 7-Bromo-1-benzofuran-2-carboxylic Acid (CAS: 550998-59-9): Replacing the aldehyde with a carboxylic acid increases polarity and hydrogen-bonding capacity, raising the melting point (370.9°C) and boiling point compared to the aldehyde. The carboxylic acid’s acidity (pKa ~2-3) contrasts with the aldehyde’s neutrality, impacting solubility and biological interactions .

Table 1: Key Properties of Brominated Benzofuran Derivatives

| Compound | Molecular Formula | Molecular Weight | Functional Group | Bromine Position | Melting Point (°C) |

|---|---|---|---|---|---|

| 7-Bromo-1-benzofuran-2-carbaldehyde | C₉H₅BrO₂ | 225.04 (calc.) | Aldehyde | 7 | Not reported |

| 5-Bromo-1-benzofuran-2-carbaldehyde | C₉H₅BrO₂ | 225.04 (calc.) | Aldehyde | 5 | Not reported |

| 7-Bromo-1-benzofuran-2-carboxylic Acid | C₉H₅BrO₃ | 241.04 | Carboxylic Acid | 7 | 370.9 |

Functional Group Variants: Aldehyde vs. Carboxylic Acid

- Reactivity : The aldehyde group in 7-bromo-1-benzofuran-2-carbaldehyde allows for condensation reactions (e.g., formation of Schiff bases), whereas the carboxylic acid in its analog is suited for amidation or esterification .

- Pharmacological Potential: Carboxylic acid derivatives are often used as bioactive motifs (e.g., enzyme inhibitors), while aldehydes serve as intermediates for prodrugs or crosslinking agents .

Heterocyclic Analogs: Benzonorbornadienes

- 7-Formylbenzonorbornadienes: Synthesized via benzyne cycloaddition, these compounds share a formyl group but feature a strained norbornadiene ring instead of a benzofuran. This structural difference confers higher reactivity in Diels-Alder reactions, unlike the more planar benzofuran system .

Biological Activity

7-Bromo-1-benzofuran-2-carbaldehyde is a compound belonging to the benzofuran family, characterized by its unique structure that combines a bromine atom and an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, neuroprotective, and anticancer properties. This article explores the biological activity of 7-bromo-1-benzofuran-2-carbaldehyde, supported by data tables, case studies, and detailed research findings.

The molecular formula of 7-bromo-1-benzofuran-2-carbaldehyde is , with a molecular weight of approximately 225.04 g/mol. The compound appears as an orange solid with a melting point range of 129-130 °C, indicating stability under standard conditions. Its structure allows for significant reactivity and interactions with various biological targets.

The mechanism of action for 7-bromo-1-benzofuran-2-carbaldehyde involves its interaction with specific molecular targets, primarily through enzyme inhibition and receptor binding. The bromine atom enhances the compound's binding affinity, while the aldehyde group contributes to its reactivity in biological systems. Studies suggest that benzofuran derivatives can influence various biochemical pathways, leading to effects such as:

- Antimicrobial Activity : Inhibition of bacterial growth.

- Neuroprotective Effects : Protection against neuronal cell damage.

- Anticancer Properties : Induction of apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that introducing a bromine atom into the benzofuran structure can enhance its antimicrobial activity against various pathogens, including Staphylococcus aureus and Candida albicans.

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against C. albicans |

|---|---|---|

| 7-Bromo-1-benzofuran-2-carbaldehyde | 10 | 15 |

| Benzofuran derivative A | 5 | 12 |

| Benzofuran derivative B | 20 | 25 |

Note: MIC = Minimum Inhibitory Concentration

Neuroprotective Effects

Studies have also highlighted the neuroprotective potential of benzofuran derivatives. For example, specific analogs demonstrated considerable protection against NMDA-induced excitotoxic damage in neuronal cell cultures.

Case Study: Neuroprotective Activity

In a study assessing various derivatives, compound 1f (with a -CH3 substitution) exhibited potent neuroprotective effects comparable to memantine, an established NMDA antagonist. This suggests that structural modifications can significantly influence neuroprotective efficacy.

Anticancer Properties

Benzofuran derivatives have shown promising anticancer activities in various studies. The presence of specific functional groups has been linked to enhanced cytotoxicity against cancer cell lines.

Table 2: Anticancer Activity of Selected Benzofuran Derivatives

| Compound | IC50 (µM) against EAC Cells |

|---|---|

| 7-Bromo-1-benzofuran-2-carbaldehyde | 15 |

| Benzofuran derivative C | 25 |

| Benzofuran derivative D | 30 |

Note: IC50 = Concentration required to inhibit cell growth by 50%

Structure-Activity Relationship (SAR)

The biological activity of benzofuran derivatives is heavily influenced by their structural features. Research has shown that:

- Bromine Substitution : Enhances antimicrobial and anticancer activities.

- Aldehyde Group : Contributes to reactivity and interaction with biological targets.

- Hydroxyl or Methyl Substituents : Can improve neuroprotective effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.